molecular formula C22H25ClN2O3S B11440845 8-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

8-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Cat. No.: B11440845
M. Wt: 433.0 g/mol
InChI Key: KIXXWRCTCAYZGE-UHFFFAOYSA-N
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Description

8-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a benzoxadiazocine core, a chloro substituent, and dimethoxyphenyl and dimethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as sodium borohydride, dichloromethane, and lutidine .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

8-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions may introduce new functional groups such as alkyl or aryl groups .

Scientific Research Applications

8-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-chloro-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,11-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione include:

Uniqueness

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O3S

Molecular Weight

433.0 g/mol

IUPAC Name

4-chloro-10-[2-(3,4-dimethoxyphenyl)ethyl]-9,13-dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-11-thione

InChI

InChI=1S/C22H25ClN2O3S/c1-13-20-16-12-15(23)6-8-17(16)28-22(13,2)25(21(29)24-20)10-9-14-5-7-18(26-3)19(11-14)27-4/h5-8,11-13,20H,9-10H2,1-4H3,(H,24,29)

InChI Key

KIXXWRCTCAYZGE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3=C(C=CC(=C3)Cl)OC1(N(C(=S)N2)CCC4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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